
Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound with the molecular formula C13H16ClNO4S2. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a sulfonyl group attached to a 3-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a sulfonyl group, and a 3-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonyl group might be susceptible to nucleophilic attack, and the pyrrolidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonyl group might increase its polarity .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The study of molecular structures similar to "Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate" often involves understanding the conformational and crystallographic characteristics of these compounds. For instance, compounds with chlorophenyl rings, thiophene rings, and acetate side chains have been examined for their planarity and rotational possibilities within molecules, contributing to our understanding of molecular interactions and stability. Such studies are fundamental for designing molecules with desired physical and chemical properties (Sivakumar et al., 1995) [https://consensus.app/papers/1‐p‐chlorophenyl‐5α‐methoxycarbonylmethyl‐4β‐2‐thienylpyrrolidin‐2‐one-sivakumar/b3461a393a525565a5129a4f03fc63c8/?utm_source=chatgpt].
Synthesis and Characterization
Research into similar compounds often focuses on their synthesis, crystal structure, and detailed characterization through techniques like NMR, FT-IR, MS, and HRMS. These studies not only contribute to the chemical synthesis field but also provide insights into the molecular structure, aiding in the design of molecules with specific functions (Nural et al., 2018) [https://consensus.app/papers/synthesis-crystal-structure-studies-acid-dissociation-nural/6e8d421d30ae5c0db0eb903affa38364/?utm_source=chatgpt].
Catalytic and Synthetic Applications
Compounds with pyrrolidine and related sulfonate groups have been explored for their roles as catalysts in chemical syntheses, including the creation of novel compounds and intermediates. These studies highlight the potential use of similar compounds in facilitating chemical reactions, showcasing their importance in organic synthesis and pharmaceutical chemistry (Tamaddon & Azadi, 2018) [https://consensus.app/papers/nicotinium-methane-sulfonate-liquid-catalyst-synthesis-tamaddon/9a1708db524950bda13a69fd6106f62a/?utm_source=chatgpt].
Potential Pharmaceutical Applications
While the direct applications of "this compound" in pharmaceuticals are not specified, the structural elements present in this compound, such as the pyrrolidine ring and sulfonate groups, are often explored for their pharmaceutical relevance. Research into related compounds can lead to the development of new drugs and therapeutic agents, underlining the importance of studying such chemicals (Yelm, 1999) [https://consensus.app/papers/simple-method-situ-generation-thiols-from-thioacetates-yelm/4172258c4547561abaa60789f53e31e9/?utm_source=chatgpt].
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may interact with various targets.
Mode of Action
The presence of the pyrrolidine ring suggests that the compound may interact with its targets through a similar mechanism as other pyrrolidine derivatives . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions with the target proteins .
Biochemical Pathways
Given the compound’s structural similarity to other pyrrolidine derivatives , it may influence similar biochemical pathways. For instance, pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s pyrrolidine scaffold may influence its pharmacokinetic properties . Pyrrolidine derivatives are known for their efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the compound’s bioavailability.
Result of Action
Based on the known biological activities of pyrrolidine derivatives , this compound may have a variety of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
methyl 2-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S2/c1-19-13(16)9-20-11-5-6-15(8-11)21(17,18)12-4-2-3-10(14)7-12/h2-4,7,11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLYHTZAFGQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

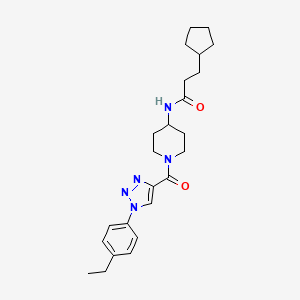
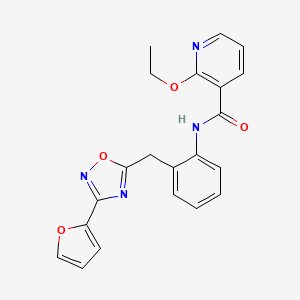
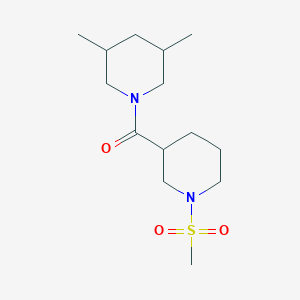

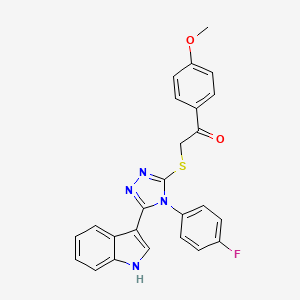


![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2947294.png)
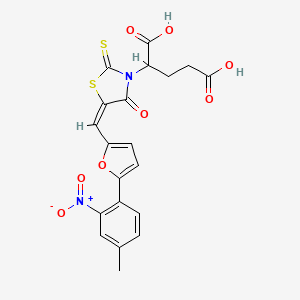
![([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile](/img/structure/B2947296.png)
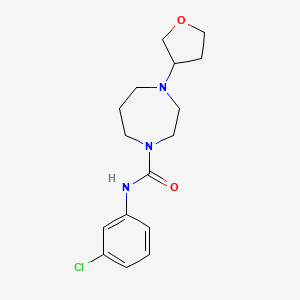
![1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/no-structure.png)
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)